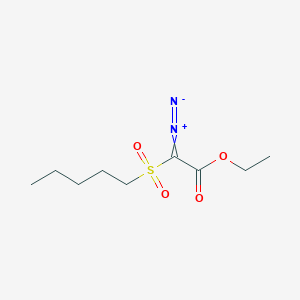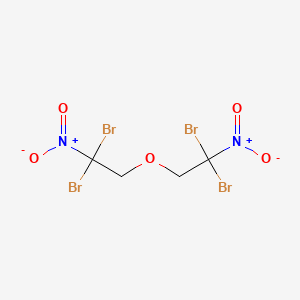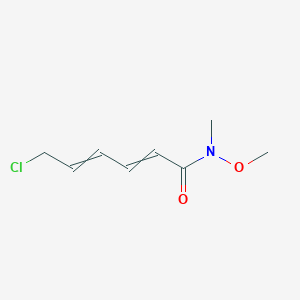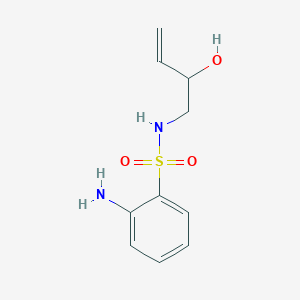
2-Diazonio-1-ethoxy-2-(pentane-1-sulfonyl)ethen-1-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Diazonio-1-ethoxy-2-(pentane-1-sulfonyl)ethen-1-olate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a diazonium group, an ethoxy group, and a sulfonyl group attached to an ethenolate backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-ethoxy-2-(pentane-1-sulfonyl)ethen-1-olate typically involves the diazotization of an appropriate amine precursor followed by the introduction of the ethoxy and sulfonyl groups. The reaction conditions often require a controlled temperature and pH to ensure the stability of the diazonium intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale diazotization reactions using automated reactors to maintain precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product.
化学反应分析
Types of Reactions
2-Diazonio-1-ethoxy-2-(pentane-1-sulfonyl)ethen-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to a wide range of products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides or amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted ethenolates.
科学研究应用
2-Diazonio-1-ethoxy-2-(pentane-1-sulfonyl)ethen-1-olate has several scientific research applications, including:
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-Diazonio-1-ethoxy-2-(pentane-1-sulfonyl)ethen-1-olate involves the formation of reactive intermediates, such as diazonium ions, which can undergo further reactions with nucleophiles or other reactive species. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
相似化合物的比较
Similar Compounds
- 2-Diazonio-1-ethoxy-2-(4-methylpentane-1-sulfonyl)ethen-1-olate
- (E)-2-Diazonio-1-ethoxy-2-[(4-methylphenyl)sulfonyl]ethenolate
Uniqueness
2-Diazonio-1-ethoxy-2-(pentane-1-sulfonyl)ethen-1-olate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties compared to similar compounds. The presence of the pentane-1-sulfonyl group, in particular, influences its solubility and reactivity in various chemical environments.
属性
CAS 编号 |
921755-25-1 |
|---|---|
分子式 |
C9H16N2O4S |
分子量 |
248.30 g/mol |
IUPAC 名称 |
ethyl 2-diazo-2-pentylsulfonylacetate |
InChI |
InChI=1S/C9H16N2O4S/c1-3-5-6-7-16(13,14)8(11-10)9(12)15-4-2/h3-7H2,1-2H3 |
InChI 键 |
WQSBJPFTMUWCJV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCS(=O)(=O)C(=[N+]=[N-])C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{4-[(1-Hydroxy-2-methylbut-3-en-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14194966.png)
![4-[(4-Fluorophenyl)(phenyl)methylidene]-1-(methanesulfonyl)piperidine](/img/structure/B14194970.png)

![2-{[(2,4-Dimethoxyphenyl)methyl]amino}-1-(4-fluorophenyl)ethan-1-one](/img/structure/B14194982.png)


![S-1,3-Benzothiazol-2-yl 3-[(2-hydroxyethyl)amino]butanethioate](/img/structure/B14194999.png)
![Pyrido[4,3-c][1,5]naphthyridin-6(5H)-one](/img/structure/B14195003.png)
![2-(Bis{[3-(triethoxysilyl)propyl]carbamoyl}amino)benzoic acid](/img/structure/B14195020.png)

![2-[5-(6-Phenylhexane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14195025.png)


![(2-Benzo[1,3]dioxol-5-yl-phenyl)-(4-dimethylaminophenyl)-methanone](/img/structure/B14195048.png)
